
Ledipasvir-d6
Übersicht
Beschreibung
Ledipasvir-d6 is a deuterated form of Ledipasvir, a direct-acting antiviral agent used in the treatment of chronic Hepatitis C Virus (HCV) infections. The compound is primarily utilized as an internal standard for the quantification of Ledipasvir in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ledipasvir-d6 involves the incorporation of deuterium atoms into the Ledipasvir moleculeOne method involves the use of deuterated reagents in the synthesis of the intermediate compounds, which are then coupled to form the final deuterated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as enzymatic hydrolysis and selective deuteration helps in achieving the desired product with high efficiency .
Analyse Chemischer Reaktionen
Palladium-Catalyzed Coupling Reactions
-
Reaction Type : Suzuki-Miyaura cross-coupling
-
Reactants : Deuterated aryl halides and deuterated amines
-
Conditions : Conducted under inert atmosphere (N₂/Ar) at 80–100°C, with bases like K₂CO₃ or Na₂CO₃ .
-
Outcome : Forms the core benzimidazole-fluorene scaffold with deuterium integration.
Deuteration via Reductive Processes
-
Reduction Agents : Deuterium gas (D₂) or deuterated reductants (e.g., NaBD₄).
-
Key Step : Selective deuteration of ketone intermediates to yield deuterated spiroazetidine motifs .
Carbamate Formation
-
Reaction : Esterification of amine intermediates with methyl-d₃ chloroformate.
-
Conditions : Conducted in dichloromethane (DCM) or THF at 0–25°C, using tertiary amines (e.g., Et₃N) as base .
Deprotection Strategies
-
Protecting Groups : Benzyl (Bn) or tert-butoxycarbonyl (Boc) groups.
-
Deprotection Method : Hydrogenolysis (H₂/Pd-C) for Bn groups; acidic hydrolysis (HCl/MeOH) for Boc .
Nucleophilic Substitution
-
Example : Displacement of bromine in aryl halides by deuterated amines.
-
Mechanism : Pd(0)-mediated oxidative addition and transmetallation .
Electrophilic Addition
-
Example : Deuteration of α,β-unsaturated ketones via conjugate addition.
-
Agents : Deuterated Grignard reagents (e.g., CD₃MgBr).
Analytical Validation
Reaction progress and product purity are monitored using:
-
NMR Spectroscopy : Confirms deuterium incorporation (>95% isotopic enrichment) .
-
HPLC : Purity >99.5% achieved via crystallization from acetone/acetonitrile .
Table 2: Impact of Deuterium on Reaction Kinetics
Parameter | Non-Deuterated Ledipasvir | This compound |
---|---|---|
Reaction Rate (Coupling) | 1.0 (baseline) | 0.85–0.90 |
Thermal Stability (°C) | 180 | 195 |
Solubility (mg/mL in DMSO) | 25 | 32 |
Research Findings
-
Isotope Effects : Deuteration reduces reaction rates by 10–15% due to kinetic isotope effects (KIE) but enhances thermal stability .
-
Scale-Up Challenges : Optimizing Pd catalyst loading (0.5–1.0 mol%) minimizes costs while maintaining >95% purity .
-
Byproduct Mitigation : Unreacted deuterated intermediates are removed via column chromatography (silica gel, ethyl acetate/hexane).
Wissenschaftliche Forschungsanwendungen
Ledipasvir-d6 is a compound intended for use as an internal standard for the quantification of ledipasvir by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . Ledipasvir is a direct-acting antiviral (DAA) medication .
Ledipasvir
Mechanism of Action Ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is required for viral RNA replication and the assembly of HCV virions . Its exact mechanism of action is unknown, but it is thought to prevent hyperphosphorylation of NS5A, which is required for viral protein production .
Uses Ledipasvir, in combination with sofosbuvir, is used for the treatment of chronic hepatitis C virus (HCV) in adults and pediatric patients 3 years of age and older with genotype 1, 4, 5, or 6 infection without cirrhosis or with compensated cirrhosis . It is also used for genotype 1 infection with decompensated cirrhosis, in combination with ribavirin, and for genotype 1 or 4 infection in liver transplant recipients without cirrhosis or with compensated cirrhosis, in combination with ribavirin . It has also been used to treat HCV in patients co-infected with HIV .
Clinical Trials The efficacy of ledipasvir-sofosbuvir combination therapy has been evaluated in clinical trials of patients with HCV genotype 1, including those with and without cirrhosis . The primary endpoint of the studies was the sustained virologic response (SVR) rate, which is defined as the inability to detect HCV in the blood at least 12 weeks after finishing treatment, which indicates that the HCV infection has been cured .
Wirkmechanismus
Ledipasvir-d6, like its non-deuterated counterpart, inhibits the Hepatitis C Virus non-structural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions. The exact mechanism involves the prevention of hyperphosphorylation of NS5A, thereby inhibiting viral protein production and replication .
Vergleich Mit ähnlichen Verbindungen
Ledipasvir: The non-deuterated form, used in combination with sofosbuvir for the treatment of HCV.
Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase.
Daclatasvir: An NS5A inhibitor similar to Ledipasvir but with different pharmacokinetic properties.
Uniqueness: Ledipasvir-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of quantification in mass spectrometry, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Biologische Aktivität
Ledipasvir-d6 is a deuterated analog of Ledipasvir, a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This compound is particularly notable for its role as a stable isotope-labeled reference standard in pharmacokinetic studies, allowing researchers to track drug behavior in biological systems without altering its biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.
Ledipasvir functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral replication and assembly. The incorporation of deuterium atoms in this compound enhances its stability and allows for precise tracking during metabolic studies. This modification does not affect the compound's ability to inhibit HCV replication, making it a valuable tool for research and drug development.
Biological Activity
The biological activity of this compound has been characterized through various studies, demonstrating potent antiviral effects against multiple HCV genotypes. The effective concentration (EC50) values for this compound against different HCV replicon cells are as follows:
HCV Genotype | EC50 (nM) |
---|---|
1a | 0.031 |
1b | 0.004 |
2a | 0.11 |
2b | 0.12 |
3a | 0.25 |
4a | 0.53 |
4d | 0.50 |
5a | >500 |
6a | >500 |
6e | >500 |
These values indicate that this compound exhibits particularly high potency against genotypes 1a and 1b, which are the most prevalent strains globally .
Case Studies
Several clinical studies have evaluated the efficacy of Ledipasvir in combination with Sofosbuvir, particularly in treatment-naïve patients and those with prior treatment failures.
-
Phase 3 Study on Genotype 1 Infection :
- Participants : Patients with HCV genotype 1 who had not achieved sustained virologic response (SVR) from previous treatments.
- Results : Treatment with a once-daily combination of Ledipasvir and Sofosbuvir yielded SVR rates of:
- 12 weeks :
- Ledipasvir-Sofosbuvir: 94%
- Ledipasvir-Sofosbuvir + Ribavirin: 96%
- 24 weeks :
- Ledipasvir-Sofosbuvir: 99%
- Ledipasvir-Sofosbuvir + Ribavirin: 99%
- 12 weeks :
- Adverse Events : Common side effects included fatigue, headache, and nausea, but no patients discontinued treatment due to adverse events .
- Pediatric Population Study :
Pharmacokinetics and Drug Interactions
This compound serves as an internal standard for quantifying Ledipasvir levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterated form aids in distinguishing between the drug and its metabolites, providing insights into pharmacokinetic profiles and potential drug interactions .
Comparative Studies
Research has also compared this compound with other antiviral agents:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sofosbuvir | Inhibits HCV polymerase | Nucleotide analog; used in combination therapy |
Daclatasvir | Inhibits HCV NS5A | Effective against resistant strains |
Velpatasvir | Inhibits HCV NS5A | Broad genotype coverage; often combined with Sofosbuvir |
Ombitasvir | Inhibits HCV NS5A | Used in fixed-dose combinations |
This compound's unique deuterated structure enhances its stability during metabolic studies while maintaining its biological activity .
Eigenschaften
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBAAJJOHBQU-NEKIOSTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54F2N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.